

An In-Depth Technical Guide to 4-(*trans*-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	4-(<i>trans</i> -4-
Compound Name:	Hydroxycyclohexylcarbamoyl)phenylboronic acid
Cat. No.:	B1451320

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(*trans*-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid**, a specialized arylboronic acid with significant potential in biomedical research and drug development. This document delves into the compound's fundamental properties, a validated synthesis protocol, its mechanistic role as a potential enzyme inhibitor, and its applications as a versatile building block in synthetic chemistry. The content is structured to provide both foundational knowledge and actionable insights for researchers in the field.

Introduction: The Emerging Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives have garnered substantial attention in medicinal chemistry and materials science. Their unique ability to form reversible covalent bonds with diols makes them invaluable for targeting glycoproteins, which are often overexpressed on the surface of cancer cells.^[1] This interaction provides a basis for developing targeted drug delivery systems and diagnostic agents. Furthermore, the boronic acid moiety is a cornerstone

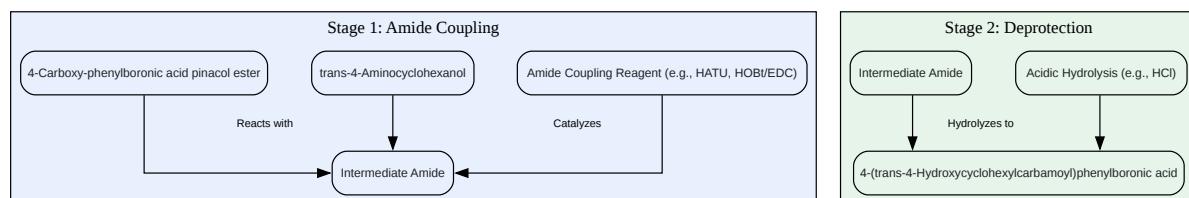
of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for constructing complex organic molecules.

4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid (CAS No. 957062-70-3) is a derivative that combines the reactive boronic acid group with a hydrophilic trans-hydroxycyclohexylcarbamoyl side chain. This substitution is anticipated to modulate the compound's physicochemical properties, such as solubility and biocompatibility, making it an intriguing candidate for various biomedical applications. This guide will explore the synthesis, properties, and potential applications of this specific molecule, providing a technical resource for its utilization in research and development.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its effective application. The properties of **4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid** are summarized below.

Property	Value	Source
CAS Number	957062-70-3	[2]
Molecular Formula	C ₁₃ H ₁₈ BNO ₄	[2]
Molecular Weight	263.1 g/mol	[3]
IUPAC Name	(4-(((1r,4r)-4-Hydroxycyclohexyl)carbamoyl)phenyl)boronic acid	[2]
Synonyms	trans-4-Hydroxycyclohexyl 4-boronobenzamide	[2]
Physical Form	Solid	[4]
Purity	Typically >97%	[5]
Storage	Inert atmosphere, room temperature	[4]


Note: Experimental data for properties such as melting point, solubility, and pKa for this specific compound are not widely available in the public domain and would require experimental determination.

Synthesis and Characterization: A Validated Protocol

The synthesis of **4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid** involves a multi-step process. The following protocol is a representative synthetic route, amalgamating established methods for amide bond formation and boronic acid synthesis.

Synthetic Workflow

The synthesis can be logically divided into two main stages: the formation of the amide bond and the introduction of the boronic acid functionality.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid**.

Step-by-Step Experimental Protocol

Materials:

- 4-(Methoxycarbonyl)phenylboronic acid or 4-Carboxyphenylboronic acid

- trans-4-Aminocyclohexanol
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Triethylamine (Et_3N) or other suitable base
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

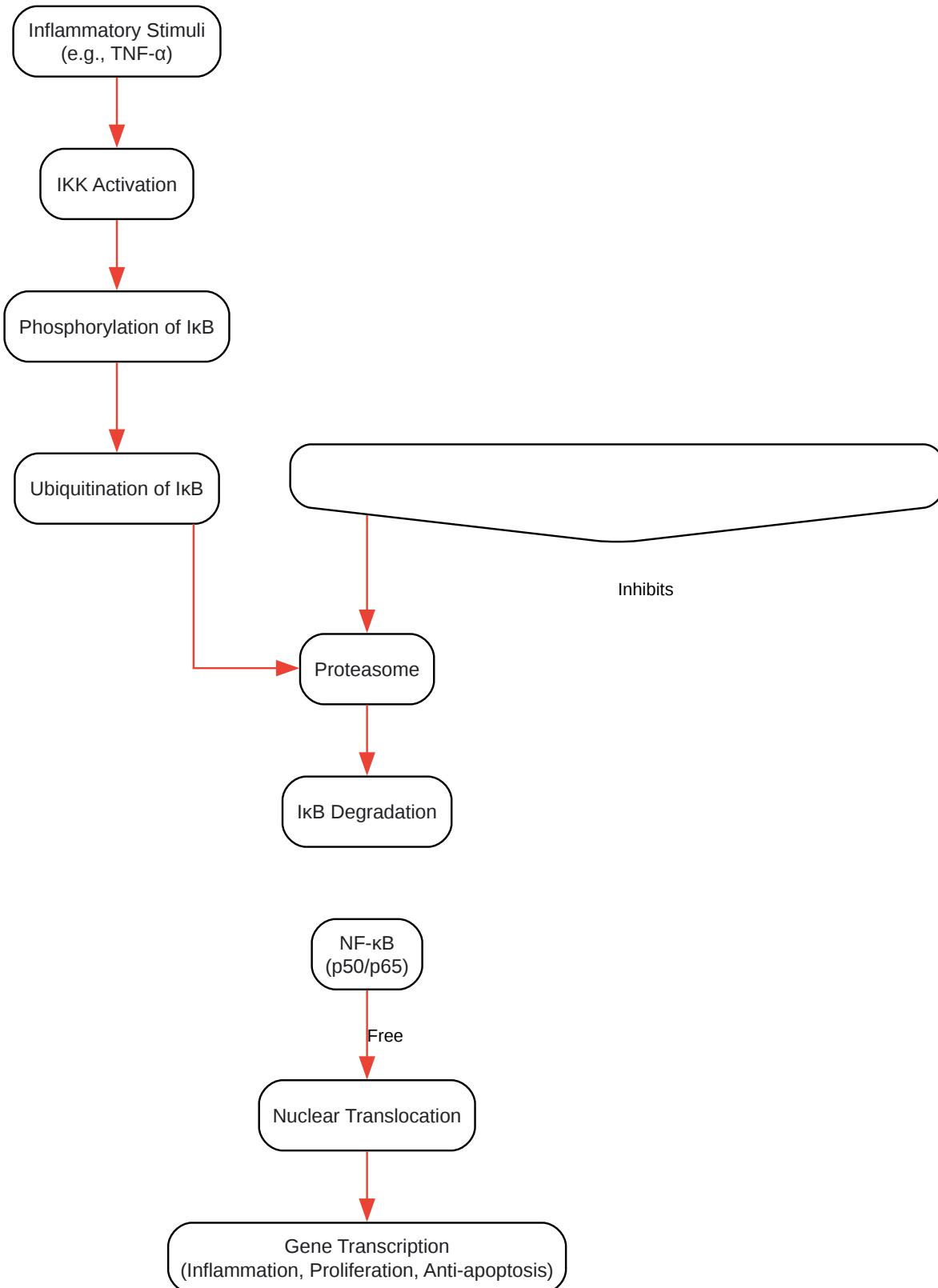
- Acid Chloride Formation: To a solution of 4-carboxyphenylboronic acid (1 equivalent) in anhydrous DCM, add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the crude acid chloride.
- Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of trans-4-aminocyclohexanol (1.1 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
- Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated NaHCO_3 solution, and brine. Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired **4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid**.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ^1H NMR, ^{13}C NMR, and

Mass Spectrometry to confirm its identity and purity.

Characterization Data

The structural integrity of the synthesized compound should be confirmed using standard analytical techniques.


- ¹H NMR Spectroscopy: Expected signals would include aromatic protons, the cyclohexyl ring protons, and the amide and hydroxyl protons. The trans configuration of the cyclohexyl ring can be confirmed by the coupling constants of the protons at the 1 and 4 positions.
- Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch (around 3300 cm^{-1}), an N-H stretch (around 3300 cm^{-1}), a C=O stretch of the amide (around 1640 cm^{-1}), and B-O stretches (around 1350 cm^{-1}).^[6]^[7]
- Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.

Mechanistic Insights and Biological Relevance

Boronic acids, most notably the proteasome inhibitor bortezomib, have made a significant impact in cancer therapy. The boron atom in boronic acids is electrophilic and can form a stable, yet reversible, tetrahedral intermediate with the catalytic threonine residue in the active site of the proteasome.

Proteasome Inhibition and the NF-κB Pathway

The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, including IκB, the inhibitor of the transcription factor NF-κB. By inhibiting the proteasome, boronic acid-containing compounds can prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity. This has profound effects on cell survival, proliferation, and inflammation.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action via inhibition of the NF-κB pathway.

The Role of the **trans-4-Hydroxycyclohexylcarbamoyl** Moiety

The specific side chain of **4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid** likely influences its biological activity. The hydroxyl group and the amide linkage can participate in hydrogen bonding, potentially enhancing the binding affinity and selectivity for its biological target. The cyclohexyl group provides a rigid scaffold that can influence the orientation of the molecule within a binding pocket.

Applications in Research and Drug Development

The unique structure of **4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid** makes it a valuable tool in several areas of research.

As a Building Block in Suzuki-Miyaura Cross-Coupling

Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. This compound can be used to introduce the functionalized phenyl ring into more complex molecules, such as potential drug candidates or functional materials.

General Suzuki-Miyaura Workflow:

- Reactants: Aryl halide (or triflate), **4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid**, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), and a base (e.g., K_2CO_3 or Cs_2CO_3).
- Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
- Reaction Conditions: The mixture is typically heated under an inert atmosphere.
- Work-up and Purification: Standard aqueous work-up followed by purification, usually by column chromatography.

In the Development of Targeted Therapies

The ability of the boronic acid moiety to interact with diols on cell surface glycoproteins, such as sialic acids which are often overexpressed in cancer cells, makes this compound a candidate for the development of targeted drug delivery systems.^[8] The hydrophilic side chain may also improve the pharmacokinetic properties of such systems.

In Proteomics Research

Given its potential as a proteasome inhibitor, this compound could be used as a tool in proteomics research to study the ubiquitin-proteasome system and its role in various cellular processes.

Conclusion and Future Perspectives

4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid is a promising, yet underexplored, molecule with significant potential in medicinal chemistry and drug development. Its unique combination of a reactive boronic acid and a hydrophilic side chain makes it a versatile building block for synthesis and a potential candidate for targeted therapies. Further research is warranted to fully elucidate its biological activity, pharmacokinetic profile, and therapeutic potential. This guide provides a foundational resource to stimulate and support such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. aaronchem.com [aaronchem.com]
- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (1aR,4E,6R,6aR,9aS,10aR)-6-(Acetyloxy)-1a,3,6,6a,7,9a,10,10a-octahydro-4,10a-dimethyl-7-methyleneoxireno(8,9)cyclodeca(1,2-b)furan-8(2H)-one | C17H22O5 | CID 5281496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. gelest.com [gelest.com]
- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1451320#cas-number-for-4-trans-4-hydroxycyclohexylcarbamoyl-phenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com